molecular formula C13H17N3 B3162198 N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine CAS No. 876708-56-4

N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine

Cat. No. B3162198
CAS RN: 876708-56-4
M. Wt: 215.29 g/mol
InChI Key: KUXHUYLLOZWHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine is a complex organic compound. Based on its name, it likely contains an aminoethyl group (NH2CH2CH2-) and a quinoline structure, which is a heterocyclic aromatic organic compound .


Chemical Reactions Analysis

The chemical reactions of such a compound would depend on the specific conditions and reagents present. The aminoethyl group could potentially be involved in reactions with acids, bases, or other electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of similar known compounds .

Scientific Research Applications

N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine has been used in a variety of scientific research applications, including the following:
• As a reagent in the synthesis of various drugs and other compounds.
• To study the mechanism of action of various drugs.
• To study the biochemical and physiological effects of various drugs.
• To study the advantages and limitations of various drugs in laboratory experiments.

Advantages and Limitations for Lab Experiments

N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine has a number of advantages and limitations when used in laboratory experiments. Some of the advantages include:
• It is a relatively stable compound, making it ideal for use in laboratory experiments.
• It has a wide range of applications, making it a versatile compound for use in laboratory experiments.
• It is relatively inexpensive, making it an affordable option for laboratory experiments.
Some of the limitations include:
• It is not very soluble in water, making it difficult to work with in laboratory experiments.
• It is not very soluble in organic solvents, making it difficult to work with in laboratory experiments.
• It is not very stable, making it difficult to store for long periods of time.

Future Directions

N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine has a number of potential future directions for research, including the following:
• Further research into the mechanism of action of this compound, including the effects on various receptors and pathways.
• Further research into the biochemical and physiological effects of this compound, including its effects on the immune system and inflammation.
• Research into the development of new drugs and other compounds using this compound as an intermediate.
• Research into the development of new laboratory experiments and methods using this compound.
• Research into the development of new methods for synthesizing this compound.
• Research into the development of new methods for stabilizing this compound.

properties

IUPAC Name

N'-(2,6-dimethylquinolin-4-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-3-4-12-11(7-9)13(15-6-5-14)8-10(2)16-12/h3-4,7-8H,5-6,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXHUYLLOZWHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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